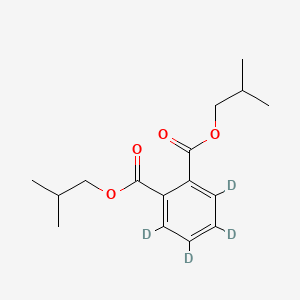

Diisobutyl Phthalate-d4

Numéro de catalogue B582219

Poids moléculaire: 282.372

Clé InChI: MGWAVDBGNNKXQV-KDWZCNHSSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05610244

Procedure details

Into a stirred reactor 28.4 g of MgCl2, 49.5 g of anhydrous ethanol, 10 ml of vaseline oil ROL OB/30, 100 ml of silicone oil having a viscosity of 350 cs were added. The mixture was heated at 120° C. until MgCl2 was dissolved. The hot reaction mixture was then transferred to a 1.5 l reactor equipped with a Ultra Turrax T-45 N stirrer, containing 150 cm3 of vaseline oil and 150 cm3 of silicone oil. The temperature was maintained at 120° C. whilst stirring for 3 minutes at 3000 RPM. The mixture was then discharged in a 2 liter stirred tank containing 1 l of anhydrous n-heptane cooled to 0° C. whilst stirring at a speed of 6 m/sec for about 20 minutes, maintaining the temperature at 0° C. The particles so obtained, after washing with n-hexane, were subjected to a thermal treatment in a nitrogen stream, at temperatures ranging from 50° to 150° C. until spherical particles were obtained having a residual alcohol content of about 35% by weight. 25 g of this product were charged into a stirred reactor containing 625 ml of TlCl4 at 0° C. and under stirring. The mixture was then heated to 100° C. for one hour and then left to cool. When the temperature of 40° C. was reached, diisobutyl phthalate was added in quantities such to give a molar ratio of magnesium to phthalate of 8. The mixture was heated to 100° C. for 2 hours under stirring and then the solid was left to settle. The hot liquid was removed by syphoning. Then 500 ml of TiCl4 was added and the mixture was heated to 120° C. for 1 hour whilst stirring. After settling, the hot liquid was removed by syphoning and the solid was washed with n-hexane.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

product

Quantity

25 g

Type

reactant

Reaction Step Two

[Compound]

Name

TlCl4

Quantity

625 mL

Type

reactant

Reaction Step Three

[Compound]

Name

vaseline oil

Quantity

10 mL

Type

reactant

Reaction Step Six

[Compound]

Name

silicone oil

Quantity

100 mL

Type

reactant

Reaction Step Six

[Compound]

Name

350

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

vaseline oil

Quantity

150 mL

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Mg+2:1].[Cl-].[Cl-].C(O)C.[C:7]([O:22]CC(C)C)(=[O:21])[C:8]1[C:9](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:10]([O:12]CC(C)C)=[O:11]>CCCCCCC>[Mg:1].[C:7]([O-:22])(=[O:21])[C:8]1[C:9](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:10]([O-:12])=[O:11] |f:0.1.2|

|

Inputs

Step One

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

product

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

TlCl4

|

|

Quantity

|

625 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

28.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

49.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

[Compound]

|

Name

|

vaseline oil

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

silicone oil

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

350

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Eight

[Compound]

|

Name

|

vaseline oil

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

silicone oil

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

whilst stirring for 3 minutes at 3000 RPM

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hot reaction mixture was then transferred to a 1.5 l reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a Ultra Turrax T-45 N stirrer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred tank

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

whilst stirring at a speed of 6 m/sec for about 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The particles so obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing with n-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ranging from 50° to 150° C. until spherical particles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated to 100° C. for one hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of 40° C.

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05610244

Procedure details

Into a stirred reactor 28.4 g of MgCl2, 49.5 g of anhydrous ethanol, 10 ml of vaseline oil ROL OB/30, 100 ml of silicone oil having a viscosity of 350 cs were added. The mixture was heated at 120° C. until MgCl2 was dissolved. The hot reaction mixture was then transferred to a 1.5 l reactor equipped with a Ultra Turrax T-45 N stirrer, containing 150 cm3 of vaseline oil and 150 cm3 of silicone oil. The temperature was maintained at 120° C. whilst stirring for 3 minutes at 3000 RPM. The mixture was then discharged in a 2 liter stirred tank containing 1 l of anhydrous n-heptane cooled to 0° C. whilst stirring at a speed of 6 m/sec for about 20 minutes, maintaining the temperature at 0° C. The particles so obtained, after washing with n-hexane, were subjected to a thermal treatment in a nitrogen stream, at temperatures ranging from 50° to 150° C. until spherical particles were obtained having a residual alcohol content of about 35% by weight. 25 g of this product were charged into a stirred reactor containing 625 ml of TlCl4 at 0° C. and under stirring. The mixture was then heated to 100° C. for one hour and then left to cool. When the temperature of 40° C. was reached, diisobutyl phthalate was added in quantities such to give a molar ratio of magnesium to phthalate of 8. The mixture was heated to 100° C. for 2 hours under stirring and then the solid was left to settle. The hot liquid was removed by syphoning. Then 500 ml of TiCl4 was added and the mixture was heated to 120° C. for 1 hour whilst stirring. After settling, the hot liquid was removed by syphoning and the solid was washed with n-hexane.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

product

Quantity

25 g

Type

reactant

Reaction Step Two

[Compound]

Name

TlCl4

Quantity

625 mL

Type

reactant

Reaction Step Three

[Compound]

Name

vaseline oil

Quantity

10 mL

Type

reactant

Reaction Step Six

[Compound]

Name

silicone oil

Quantity

100 mL

Type

reactant

Reaction Step Six

[Compound]

Name

350

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

vaseline oil

Quantity

150 mL

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Mg+2:1].[Cl-].[Cl-].C(O)C.[C:7]([O:22]CC(C)C)(=[O:21])[C:8]1[C:9](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:10]([O:12]CC(C)C)=[O:11]>CCCCCCC>[Mg:1].[C:7]([O-:22])(=[O:21])[C:8]1[C:9](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:10]([O-:12])=[O:11] |f:0.1.2|

|

Inputs

Step One

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

product

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

TlCl4

|

|

Quantity

|

625 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

28.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

49.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

[Compound]

|

Name

|

vaseline oil

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

silicone oil

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

350

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Eight

[Compound]

|

Name

|

vaseline oil

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

silicone oil

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

whilst stirring for 3 minutes at 3000 RPM

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hot reaction mixture was then transferred to a 1.5 l reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a Ultra Turrax T-45 N stirrer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred tank

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

whilst stirring at a speed of 6 m/sec for about 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The particles so obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing with n-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ranging from 50° to 150° C. until spherical particles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated to 100° C. for one hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of 40° C.

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |